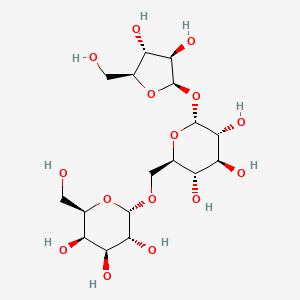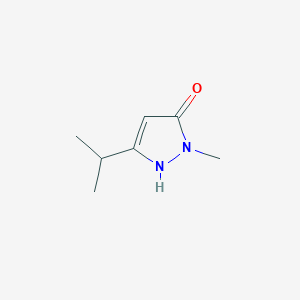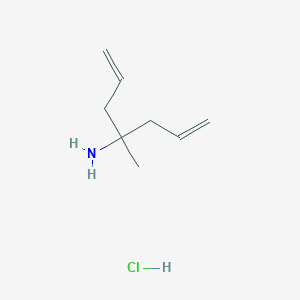
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride
Overview
Description
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride, also known as CNMPH, is a chemical compound that is widely used in scientific research. This compound belongs to the family of piperazine derivatives and is commonly used as a tool in pharmacological and physiological studies.
Scientific Research Applications
Synthesis and Characterization
- 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride is synthesized and characterized through various chemical reactions and analytical techniques. For instance, methoxypiperamide was synthesized by the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine (Power et al., 2014).
- The compound is also involved in the synthesis of other chemicals, like pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives (Abdallah et al., 2007).
In Vitro Metabolism
- The in vitro metabolism of compounds related to 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride is studied to understand potential metabolites that may be encountered in clinical or toxicology labs. This is crucial for understanding how these compounds are processed in the body (Power et al., 2014).
Anticancer Activity
- Some derivatives of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride show promising anticancer activity. For example, a study on TM208, a compound synthesized using a similar chemical structure, showed significant in vivo and in vitro anticancer activity (Jiang et al., 2007).
Environmental Applications
- Research into photoassisted Fenton reactions includes the use of chemicals structurally related to 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride, indicating potential environmental applications, such as in the degradation of pesticides in water (Pignatello & Sun, 1995).
Photolysis Studies
- Laser photolysis studies involving compounds like 1-(4-nitrophenyl)-3-methylpyrazole, which share structural similarities with the chemical , provide insights into the behavior of these compounds under specific light conditions (Petrushenko et al., 2005).
Antimicrobial and Enzyme Inhibition
- Some studies have synthesized new compounds using structures similar to 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride, demonstrating significant antimicrobial activities and enzyme inhibition properties (Bharathi et al., 2009).
properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUURQYDQIFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)


![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)





![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)



